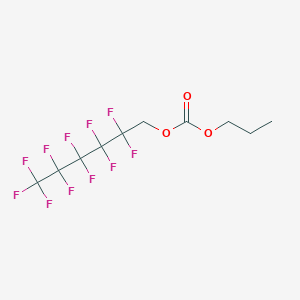
3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 3-position and an ethylpiperazinyl group at the 5-position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with 1-ethylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like N,N-dimethylformamide (DMF). The mixture is heated to around 90°C for a specific duration to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Coupling Reactions: Boronic acids and palladium catalysts are used under mild conditions to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.
Industrial Applications: The compound serves as a precursor in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets. The ethylpiperazinyl group can interact with biological receptors or enzymes, modulating their activity. The chloro group may also play a role in the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(4-ethylpiperazin-1-yl)aniline: Similar structure but with an aniline group instead of a benzoic acid group.
4-Ethylpiperazin-1-ium 3,5-dinitrobenzoate: Contains a piperazinyl group and a benzoate group with nitro substituents.
Uniqueness
3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid is unique due to the specific positioning of the chloro and ethylpiperazinyl groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
3-chloro-5-(4-ethylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H17ClN2O2/c1-2-15-3-5-16(6-4-15)12-8-10(13(17)18)7-11(14)9-12/h7-9H,2-6H2,1H3,(H,17,18) |
InChI Key |
HHGSPAJQVJEWSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12081544.png)
![(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12081552.png)
![1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B12081557.png)


![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-](/img/structure/B12081570.png)
![1-(Dibenzo[b,d]furan-4-yl)ethan-1-one](/img/structure/B12081579.png)
